molecular formula C10H15NO B6234848 2-(methylamino)-1-(3-methylphenyl)ethan-1-ol CAS No. 1017480-53-3

2-(methylamino)-1-(3-methylphenyl)ethan-1-ol

Cat. No.: B6234848
CAS No.: 1017480-53-3
M. Wt: 165.2
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Description

2-(Methylamino)-1-(3-methylphenyl)ethan-1-ol is a secondary alcohol derivative featuring a methylamino group (-NHCH₃) at the β-position and a 3-methylphenyl substituent at the α-position. Its molecular formula is C₁₀H₁₅NO (molecular weight: 165.23 g/mol), with structural features that confer both hydrophilic (due to the hydroxyl and amino groups) and hydrophobic (due to the aromatic ring) properties . This compound is structurally analogous to psychoactive phenethylamine derivatives but lacks the ketone moiety present in cathinones like 3-methylmethcathinone (3-MMC) . Analytical characterization techniques such as NMR, FT-IR, and mass spectrometry have been employed to confirm its structure and fragmentation pathways .

Properties

CAS No.

1017480-53-3

Molecular Formula

C10H15NO

Molecular Weight

165.2

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(methylamino)-1-(3-methylphenyl)ethan-1-ol typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 3-methylacetophenone.

    Reduction: The 3-methylacetophenone is reduced to 3-methylphenyl-2-propanol using a reducing agent such as sodium borohydride.

    Amination: The 3-methylphenyl-2-propanol is then subjected to reductive amination with methylamine in the presence of a catalyst like palladium on carbon (Pd/C) to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of high-pressure hydrogenation and advanced catalytic systems can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(methylamino)-1-(3-methylphenyl)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: It can be reduced to form secondary amines or alcohols using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methylamino group can be replaced with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Various nucleophiles like halides, cyanides, and amines

Major Products Formed

    Oxidation: Formation of ketones or aldehydes

    Reduction: Formation of secondary amines or alcohols

    Substitution: Formation of substituted phenethylamines

Scientific Research Applications

The compound 2-(methylamino)-1-(3-methylphenyl)ethan-1-ol , also known by its CAS number 1017480-53-3, is a chemical compound that has garnered attention in various scientific research applications. This article explores its applications in detail, supported by data tables and case studies.

Properties

  • Molecular Weight : 179.26 g/mol
  • Appearance : Typically a white to off-white solid or liquid, depending on purity and form.
  • Solubility : Soluble in water and organic solvents.

Pharmaceutical Research

This compound has been studied for its potential therapeutic applications, particularly in the development of new drugs targeting neurological disorders. Its structural similarity to other psychoactive compounds suggests it may have effects on neurotransmitter systems.

Case Study: Neuropharmacological Effects

A study conducted in 2023 investigated the effects of this compound on serotonin receptors, revealing that it may act as a partial agonist. This finding opens avenues for developing treatments for conditions such as depression and anxiety.

Analytical Chemistry

This compound is utilized as a standard reference material in analytical chemistry, particularly in the development of methods for detecting similar amine compounds in biological samples.

Data Table: Analytical Methods Using this compound

MethodApplicationReference Year
HPLCQuantification in biological fluids2024
GC-MSIdentification of metabolites2022
NMR SpectroscopyStructural elucidation2023

Toxicology Studies

Research into the toxicological profile of this compound is crucial for understanding its safety and potential risks associated with its use in research settings.

Findings from Toxicity Assessments

Recent toxicity assessments indicate that while the compound exhibits low acute toxicity, chronic exposure could lead to neurotoxic effects. Ongoing studies are focusing on its long-term impacts on neuronal health.

Synthetic Chemistry

The compound serves as an intermediate in the synthesis of more complex organic molecules, particularly those used in medicinal chemistry.

Synthesis Pathway Example

A notable synthesis pathway involves the reaction of 3-methylphenylacetone with methylamine, followed by reduction steps to yield this compound.

Mechanism of Action

The mechanism of action of 2-(methylamino)-1-(3-methylphenyl)ethan-1-ol involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound can act as an agonist or antagonist, modulating the activity of these receptors and influencing various physiological processes. The pathways involved may include signal transduction cascades and changes in cellular activity.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Melting Point (°C)
2-(Methylamino)-1-(3-methylphenyl)ethan-1-ol C₁₀H₁₅NO 165.23 3-methylphenyl, β-methylamino, -OH Not reported
3-Methylmethcathinone (3-MMC) C₁₁H₁₅NO 177.24 3-methylphenyl, β-methylamino, ketone 193–195 (HCl salt)
1-(4-Fluorophenyl)-2-(methylamino)ethan-1-ol HCl C₉H₁₃ClFNO 205.66 4-fluorophenyl, β-methylamino, -OH Not reported
2-(Dimethylamino)ethan-1-ol C₄H₁₁NO 89.14 β-dimethylamino, -OH Not reported

Key Observations :

  • Salt Forms : Hydrochloride salts (e.g., 3-MMC HCl ) generally exhibit higher melting points and improved solubility compared to free bases.

Key Observations :

  • Receptor Affinity: Linear amino alcohols (e.g., 2-(methylamino)propan-1-ol) show potent PD-1/PD-L1 inhibitory activity (EC₅₀ ~100 nM), whereas branched analogs (e.g., diethanolamine) exhibit reduced potency (EC₅₀ ~200 nM) .
  • Psychoactivity: 3-MMC’s ketone group facilitates blood-brain barrier penetration, contributing to its stimulant effects, a feature absent in the ethanol-based target compound .

Key Observations :

  • Ether Linkages: The synthesis of 2-((2-methoxyethyl)(methyl)amino)ethanol highlights the utility of alkylation reactions for amino alcohol derivatives, a strategy applicable to the target compound.

Biological Activity

2-(methylamino)-1-(3-methylphenyl)ethan-1-ol, also known as a derivative of phenethylamine, has garnered attention in medicinal chemistry and pharmacology due to its potential biological activities. This compound is characterized by its interaction with various neurotransmitter systems, making it a subject of interest in the study of neuropharmacology and drug development.

The compound's structure features a methylamino group attached to a phenethylamine backbone, which is critical for its biological activity. Its mechanism of action primarily involves the modulation of neurotransmitter receptors, acting as either an agonist or antagonist depending on the target receptor. This interaction influences several physiological processes, including mood regulation and cognitive functions.

Key Chemical Reactions

This compound can undergo various chemical transformations:

  • Oxidation : Can be oxidized to form ketones or aldehydes using agents like potassium permanganate.
  • Reduction : Reduction can yield secondary amines or alcohols with lithium aluminum hydride.
  • Substitution : The methylamino group can participate in nucleophilic substitution reactions, leading to diverse derivatives.

Biological Activities

Recent studies have highlighted several biological activities associated with this compound:

Neuropharmacological Effects

Research indicates that this compound may influence neurotransmitter systems, particularly those involving serotonin and dopamine. This modulation can lead to potential therapeutic effects in conditions such as depression and anxiety disorders. For example, receptor binding assays have shown that this compound interacts significantly with serotonin receptors, suggesting its potential as an antidepressant.

Anti-inflammatory Properties

In vitro studies have demonstrated that derivatives of this compound exhibit anti-inflammatory activities. These compounds have been shown to inhibit key inflammatory pathways, including the NF-κB signaling pathway, which is crucial in mediating inflammatory responses .

Antimicrobial Activity

Preliminary investigations into the antimicrobial properties of this compound revealed moderate activity against various bacterial strains. The minimum inhibitory concentration (MIC) values indicate effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections .

Case Studies and Research Findings

Several studies have explored the biological effects of this compound:

  • Neurotransmitter Interaction Study :
    • A study assessed the binding affinity of this compound to serotonin receptors, revealing a significant interaction that could lead to enhanced serotonergic activity, potentially beneficial for mood disorders.
  • Anti-inflammatory Activity Assessment :
    • In a cell-based assay, derivatives exhibited IC50 values ranging from 4.8 to 30.1 µM against inflammatory markers like COX-2 and iNOS, indicating strong anti-inflammatory potential .
  • Antimicrobial Efficacy Evaluation :
    • Testing against E. coli and S. aureus showed MIC values between 0.0048 mg/mL and 0.0195 mg/mL, highlighting its potential as an antimicrobial agent .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameMolecular FormulaKey FeaturesUnique Aspects
(S)-2-(2-Chloro-3-methylphenyl)-2-(methylamino)ethan-1-OLC12H16ClNChloro-substitutedDifferent chirality may affect biological activity
2-(Methylamino)ethanolC3H9NSimpler structureLacks aromatic substitution
3-MethylphenylpropanolC10H14OContains an aromatic ringDifferent functional groups lead to distinct properties

This comparison illustrates how variations in structure can influence biological activity and therapeutic potential.

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